molecular formula C15H16N2O3 B1620621 2-[4-(TERT-BUTYL)PHENOXY]-3-NITROPYRIDINE CAS No. 246236-65-7

2-[4-(TERT-BUTYL)PHENOXY]-3-NITROPYRIDINE

Cat. No.: B1620621
CAS No.: 246236-65-7
M. Wt: 272.3 g/mol
InChI Key: MJZIDMSWDQRTCV-UHFFFAOYSA-N
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Description

2-[4-(TERT-BUTYL)PHENOXY]-3-NITROPYRIDINE is an organic compound that features a pyridine ring substituted with a nitro group and a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(TERT-BUTYL)PHENOXY]-3-NITROPYRIDINE typically involves the reaction of 4-tert-butylphenol with 3-nitropyridine. The process begins with the formation of an intermediate through the nucleophilic substitution reaction between 4-tert-butylphenol and a suitable halogenated pyridine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(TERT-BUTYL)PHENOXY]-3-NITROPYRIDINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

    Substitution: The tert-butylphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: m-Chloroperbenzoic acid.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Reduction: 2-(4-Tert-butylphenoxy)-3-aminopyridine.

    Oxidation: this compound N-oxide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(TERT-BUTYL)PHENOXY]-3-NITROPYRIDINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(TERT-BUTYL)PHENOXY]-3-NITROPYRIDINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tert-butylphenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(TERT-BUTYL)PHENOXY]-3-NITROPYRIDINE is unique due to the presence of both the nitro group and the tert-butylphenoxy group on a pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-15(2,3)11-6-8-12(9-7-11)20-14-13(17(18)19)5-4-10-16-14/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZIDMSWDQRTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370885
Record name 2-(4-tert-butylphenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246236-65-7
Record name 2-(4-tert-butylphenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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